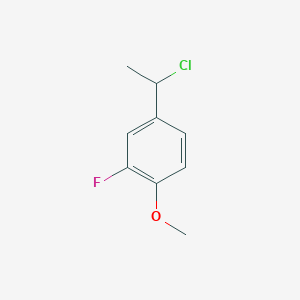
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Chloräthyl)-2-fluor-1-methoxybenzol ist eine organische Verbindung, die zur Klasse der aromatischen Verbindungen gehört, die als Benzolderivate bekannt sind. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzolrings aus, der mit einer 1-Chloräthylgruppe, einem Fluoratom und einer Methoxygruppe substituiert ist. Die einzigartige Kombination dieser Substituenten verleiht der Verbindung spezifische chemische Eigenschaften und Reaktivität, was sie für verschiedene wissenschaftliche und industrielle Anwendungen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1-Chloräthyl)-2-fluor-1-methoxybenzol beinhaltet typischerweise die Einführung der Substituenten in den Benzolring durch eine Reihe chemischer Reaktionen. Eine gängige Methode ist die Friedel-Crafts-Alkylierung, bei der der Benzolring in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit 1-Chloräthylchlorid alkyliert wird. Die Fluor- und Methoxygruppen können durch nukleophile Substitutionsreaktionen mit geeigneten Reagenzien wie Fluor-Gas bzw. Methanol eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(1-Chloräthyl)-2-fluor-1-methoxybenzol kann großtechnische chemische Prozesse beinhalten, die die Ausbeute und Reinheit optimieren. Diese Prozesse setzen oft Durchflussreaktoren und fortschrittliche Trenntechniken ein, um eine effiziente Produktion zu gewährleisten. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionsbedingungen ist entscheidend, um eine hohe Effizienz zu erreichen und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(1-Chloräthyl)-2-fluor-1-methoxybenzol durchläuft verschiedene chemische Reaktionen, darunter:
Nukleophile Substitution: Das Chloratom kann durch Nukleophile wie Hydroxidionen ersetzt werden, was zur Bildung von Alkoholen führt.
Elektrophile Substitution: Der Benzolring kann elektrophile Substitutionsreaktionen wie Nitrierung und Sulfonierung eingehen, um zusätzliche funktionelle Gruppen einzuführen.
Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Ketone zu bilden, oder reduziert werden, um Alkane zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile Substitution: Natriumhydroxid (NaOH) in wässriger oder alkoholischer Lösung.
Elektrophile Substitution: Salpetersäure (HNO₃) für die Nitrierung, Schwefelsäure (H₂SO₄) für die Sulfonierung.
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Hauptprodukte
Alkohole: Entstehen durch nukleophile Substitution des Chloratoms.
Nitro- und Sulfonsäurederivate: Entstehen durch elektrophile Substitutionsreaktionen.
Ketone und Alkane: Entstehen durch Oxidations- bzw. Reduktionsreaktionen.
Wissenschaftliche Forschungsanwendungen
4-(1-Chloräthyl)-2-fluor-1-methoxybenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmakologisches Mittel untersucht.
Industrie: Bei der Produktion von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-(1-Chloräthyl)-2-fluor-1-methoxybenzol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Elektrophil wirken und mit nukleophilen Stellen an Biomolekülen wie Proteinen und Nukleinsäuren reagieren. Diese Interaktion kann zur Bildung kovalenter Bindungen führen und die Struktur und Funktion der Zielmoleküle verändern. Das Vorhandensein der Fluor- und Methoxygruppen kann die Reaktivität und Bindungsaffinität der Verbindung beeinflussen und zu ihren allgemeinen biologischen Wirkungen beitragen.
Wirkmechanismus
The mechanism of action of 4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(1-Chloräthyl)-4-(Trifluormethyl)benzol: Ähnliche Struktur, aber mit einer Trifluormethylgruppe anstelle einer Methoxygruppe.
4-Chlor-2-fluor-1-methoxybenzol: Fehlt die 1-Chloräthylgruppe.
4-(1-Chloräthyl)-2-methoxybenzol: Fehlt das Fluoratom.
Einzigartigkeit
4-(1-Chloräthyl)-2-fluor-1-methoxybenzol ist einzigartig aufgrund der spezifischen Kombination von Substituenten am Benzolring. Das Vorhandensein der 1-Chloräthylgruppe, des Fluoratoms und der Methoxygruppe verleiht ihm einzigartige chemische Eigenschaften und Reaktivität, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C9H10ClFO |
|---|---|
Molekulargewicht |
188.62 g/mol |
IUPAC-Name |
4-(1-chloroethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10ClFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ABXKXHCFINQPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OC)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


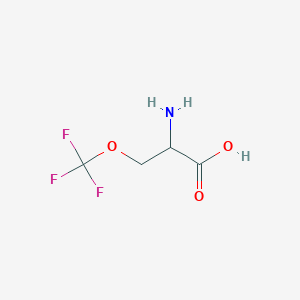
![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
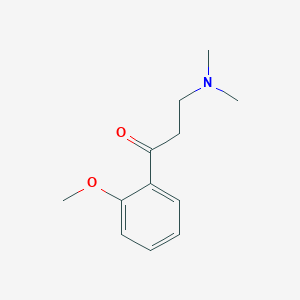
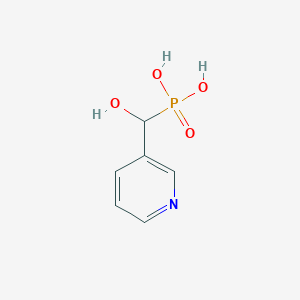
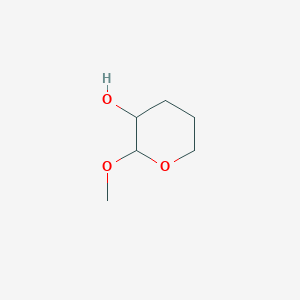
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
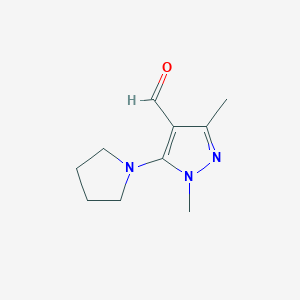
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

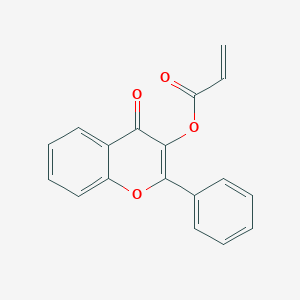
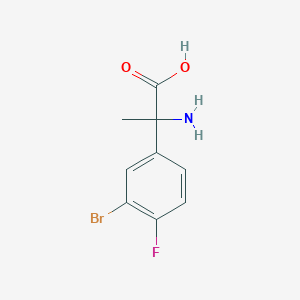
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)
